molecular formula C6H6N2OS B14017254 Mercaptonicotin-amide CAS No. 89640-64-2

Mercaptonicotin-amide

Cat. No.: B14017254
CAS No.: 89640-64-2
M. Wt: 154.19 g/mol
InChI Key: XGIIQEOYYMLWIH-UHFFFAOYSA-N
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Description

Mercaptonicotin-amide is a compound that has garnered interest due to its unique chemical properties and potential applications in various fields. It is a derivative of nicotinic acid, where a mercapto group (-SH) is attached to the nicotinamide structure. This compound is known for its strong mucoadhesive properties and has been explored for its potential in drug delivery systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mercaptonicotin-amide can be synthesized through various methods. One common approach involves the reaction of nicotinic acid with thiourea under acidic conditions to form the mercapto derivative. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Mercaptonicotin-amide undergoes several types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides are formed as major products.

    Reduction: Amines are the primary products.

    Substitution: Various substituted derivatives can be obtained depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of mercaptonicotin-amide involves its interaction with biological membranes. The mercapto group forms strong bonds with mucosal surfaces, enhancing the retention time of drugs at the site of absorption. This property is particularly useful in drug delivery systems, where prolonged contact with the mucosa can improve the efficacy of the therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its strong mucoadhesive properties, making it particularly useful in drug delivery systems. Its ability to form stable bonds with mucosal surfaces sets it apart from other similar compounds, providing unique advantages in pharmaceutical applications.

Properties

CAS No.

89640-64-2

Molecular Formula

C6H6N2OS

Molecular Weight

154.19 g/mol

IUPAC Name

4-sulfanylidene-1H-pyridine-3-carboxamide

InChI

InChI=1S/C6H6N2OS/c7-6(9)4-3-8-2-1-5(4)10/h1-3H,(H2,7,9)(H,8,10)

InChI Key

XGIIQEOYYMLWIH-UHFFFAOYSA-N

Canonical SMILES

C1=CNC=C(C1=S)C(=O)N

Origin of Product

United States

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